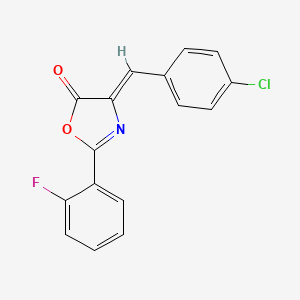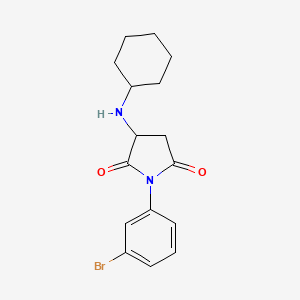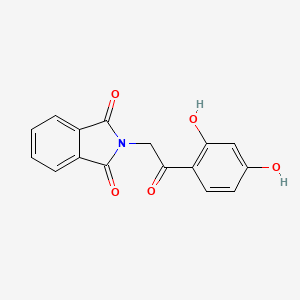![molecular formula C19H21ClN2O B5097391 1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5097391.png)
1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. The presence of the piperazine ring often enhances the pharmacokinetic properties of a drug, making it a valuable component in medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . Industrial production methods often involve multi-step protocols to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can modulate the activity of various receptors and enzymes, leading to its pharmacological effects . For instance, it may act as an agonist or antagonist at certain serotonin receptors, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone can be compared with other piperazine derivatives such as:
1-(4-chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
Cetirizine hydrochloride: A widely used antihistamine that also contains a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may confer distinct pharmacological properties .
Properties
IUPAC Name |
1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15(23)17-5-7-19(8-6-17)22-11-9-21(10-12-22)14-16-3-2-4-18(20)13-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZPMTYACBKMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-iodobenzamide](/img/structure/B5097321.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5097336.png)
![3-nitro-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5097339.png)
![[3-(3-chlorobenzyl)-1-(3,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5097343.png)
![1-Ethoxy-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5097345.png)
![2-[2-(3-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5097348.png)
![4-chloro-2-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5097350.png)
![3-(4-methoxyphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acrylamide](/img/structure/B5097358.png)
![1-ethoxy-2-[2-(4-ethylphenoxy)ethoxy]benzene](/img/structure/B5097360.png)
![4-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B5097367.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5097398.png)
